2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17652245
InChI: InChI=1S/C12H20O/c1-10(2)6-8-12(9-13)7-4-5-11(12)3/h6,9,11H,4-5,7-8H2,1-3H3
SMILES:
Molecular Formula: C12H20O
Molecular Weight: 180.29 g/mol

2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde

CAS No.:

Cat. No.: VC17652245

Molecular Formula: C12H20O

Molecular Weight: 180.29 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde -

Specification

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
IUPAC Name 2-methyl-1-(3-methylbut-2-enyl)cyclopentane-1-carbaldehyde
Standard InChI InChI=1S/C12H20O/c1-10(2)6-8-12(9-13)7-4-5-11(12)3/h6,9,11H,4-5,7-8H2,1-3H3
Standard InChI Key UQNYYJFBLOWZHX-UHFFFAOYSA-N
Canonical SMILES CC1CCCC1(CC=C(C)C)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde features a cyclopentane ring substituted at the 1-position with both an aldehyde group (-CHO) and a 3-methylbut-2-en-1-yl chain. The latter substituent introduces a branched alkene, contributing to steric effects and electronic modulation of the aldehyde’s reactivity. The methyl group at the 2-position of the cyclopentane ring further enhances stereochemical complexity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₂₀O
Molecular Weight180.29 g/mol
IUPAC Name2-methyl-1-(3-methylbut-2-enyl)cyclopentane-1-carbaldehyde
Canonical SMILESCC1CCCC1(CC=C(C)C)C=O
InChI KeyUQNYYJFBLOWZHX-UHFFFAOYSA-N

The Canonical SMILES string illustrates the connectivity: the cyclopentane ring (C1CCCC1) is substituted with a methyl group (C), an aldehyde (C=O), and a 3-methylbut-2-enyl chain (CC=C(C)C).

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via Grignard addition followed by oxidation:

  • Alkylation: Cyclopentanone reacts with 3-methylbut-2-en-1-ylmagnesium bromide to form 2-methyl-1-(3-methylbut-2-en-1-yl)cyclopentanol.

  • Oxidation: The alcohol intermediate is oxidized to the aldehyde using pyridinium chlorochromate (PCC) or Swern oxidation conditions.

Cyclopentanone+3-methylbut-2-en-1-yl-MgBrAlcohol IntermediatePCCTarget Aldehyde\text{Cyclopentanone} + \text{3-methylbut-2-en-1-yl-MgBr} \rightarrow \text{Alcohol Intermediate} \xrightarrow{\text{PCC}} \text{Target Aldehyde}

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield and safety. Key steps include:

  • Catalytic dehydrogenation of cyclopentanol derivatives.

  • Selective oxidation using immobilized catalysts (e.g., Au/TiO₂) to minimize over-oxidation to carboxylic acids.

Chemical Reactivity and Functional Transformations

Aldehyde Group Reactivity

The aldehyde moiety participates in nucleophilic additions and redox reactions:

  • Oxidation: Forms 2-methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carboxylic acid using KMnO₄ or CrO₃.

  • Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol, 2-methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-methanol.

Alkene Functionalization

The 3-methylbut-2-en-1-yl side chain undergoes electrophilic additions:

  • Hydrohalogenation: HCl or HBr adds across the double bond, yielding halogenated derivatives.

  • Epoxidation: Reaction with m-CPBA forms an epoxide, useful in ring-opening polymerizations.

Applications in Scientific Research

Synthetic Intermediate

The compound serves as a precursor in synthesizing:

  • Terpene analogs: Its isoprenoid-like structure mimics natural terpenes, aiding in fragrance synthesis .

  • Pharmaceutical candidates: Aldehyde derivatives are explored as enzyme inhibitors due to their electrophilic reactivity .

Materials Science

  • Polymer crosslinkers: The alkene and aldehyde groups enable covalent bonding in resin formulations.

  • Chiral auxiliaries: The stereogenic center at C2 facilitates asymmetric synthesis.

Comparison with Structural Analogs

Table 2: Comparative Analysis of Cyclopentane Carbaldehydes

CompoundMolecular FormulaKey DifferencesReactivity Profile
2-Methyl-1-(3-methylbut-2-en-1-yl)...C₁₂H₂₀OBranched alkene substituentHigh; dual functionalization
1-(But-3-en-1-yl)cyclopentane-1-carbaldehydeC₁₀H₁₆OLinear alkene chainModerate; less steric hindrance
Cyclopentanecarboxaldehyde C₆H₁₀ONo substituentsLow; limited applications

The branched alkene in 2-methyl-1-(3-methylbut-2-en-1-yl)... enhances steric effects, slowing nucleophilic attacks on the aldehyde compared to linear analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator